molecular formula C28H23N5O6S B2875411 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1028072-45-8

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide

Cat. No. B2875411
CAS RN: 1028072-45-8
M. Wt: 557.58
InChI Key: NJDHYWJYDNNYII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a useful research compound. Its molecular formula is C28H23N5O6S and its molecular weight is 557.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Properties

Compounds structurally related to N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide have been synthesized and investigated for their biological properties. The synthesis of 3-phenyl-and 3-phenethyl-5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines and their subsequent treatment with various halides resulted in 2-sulfanyl-substituted derivatives. These compounds showed inhibition of brain monoamine oxidase (MAO) activity and exhibited moderate therapeutic effects against mouse tumor models, indicating potential antitumor activities (Markosyan et al., 2008).

Antitumor and Antibacterial Activities

Further research into similar quinazoline derivatives has highlighted their significant anti-monoamine oxidase and antitumor activities, with some compounds demonstrating high potency against specific cancer cell lines. These findings suggest a potential route for the development of new therapeutic agents targeting cancer and other diseases related to monoamine oxidase activity (Markosyan et al., 2015).

Methodological Advances in Synthesis

The development of methodologies for the synthesis of quinazolinone derivatives from nitro-compounds, using low-valent titanium, represents a significant advance in the field. This approach facilitates the generation of a variety of quinazolinone derivatives, potentially expanding the scope of research and application in drug discovery and development (Dou, Wang, & Shi, 2009).

Neuroprotective Potential

Studies on related compounds, such as AMPA antagonists, have demonstrated neuroprotective effects in models of Parkinson's disease, suggesting a potential application of similar compounds in the treatment of neurological disorders. The ability of these compounds to reverse akinesia in parkinsonian rats highlights their therapeutic potential (Slusher et al., 1995).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N5O6S/c34-25(29-14-17-8-10-23-24(13-17)39-16-38-23)11-9-22-27(35)32-26(30-22)20-6-1-2-7-21(20)31-28(32)40-15-18-4-3-5-19(12-18)33(36)37/h1-8,10,12-13,22H,9,11,14-16H2,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDHYWJYDNNYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC(=CC=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide

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